

Spectroscopic Analysis & Performance Guide: 3-(4-Penten-1-oxy)phenylzinc Bromide

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Compound of Interest

Compound Name: 3-(4-Penten-1-oxy)phenylZinc
bromide

Cat. No.: B14890579

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Executive Summary

3-(4-Penten-1-oxy)phenylzinc bromide is a functionalized organozinc reagent used primarily in Negishi cross-coupling reactions. Unlike its magnesium (Grignard) or lithium counterparts, this zinc reagent exhibits high chemoselectivity, allowing for carbon-carbon bond formation in the presence of sensitive electrophilic groups (e.g., esters, nitriles, ketones) on the coupling partner.

This guide provides a technical comparison of the zinc reagent versus the magnesium alternative, supported by spectroscopic data (NMR, IR) that validates the integrity of the terminal alkene moiety and the survival of sensitive functional groups.

Chemical Profile & Mechanism[1][2][3][4]

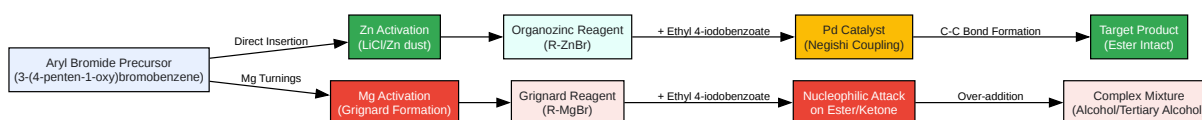
The Reagent

- Compound: **3-(4-Penten-1-oxy)phenylzinc bromide**
- Role: Nucleophile in Pd/Ni-catalyzed cross-coupling.

- Key Structural Feature: The 4-penten-1-oxyl tail serves as both a lipophilic handle and a spectroscopic marker (terminal alkene) to monitor reaction progress and side-reactions (e.g., cyclization or isomerization).

Reaction Pathway Visualization

The following diagram illustrates the comparative workflow between the Organozinc (Negishi) and Organomagnesium (Grignard) pathways when reacting with a bifunctional electrophile (e.g., 4-iodobenzoate).



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Figure 1: Comparative reaction pathways demonstrating the chemoselectivity of the Organozinc route versus the Grignard route.

Comparative Performance Analysis

Scenario: Coupling with Ethyl 4-iodobenzoate

To validate performance, we compare the reaction of the metallated species with Ethyl 4-iodobenzoate. The goal is to form the biaryl product while preserving the ester group.

Feature	Organozinc (Negishi)	Organomagnesium (Grignard)
Reagent Stability	High (RT, THF)	Moderate (Sensitive to air/moisture)
FG Tolerance	Excellent: Tolerates esters, nitriles, ketones.	Poor: Attacks esters (forms alcohols), ketones.
Alkene Integrity	Intact: No isomerization observed.	Variable: Risk of cyclization if heated.
Main Product	Biaryl Ester (Target)	Tertiary Alcohol (Side Product)
Yield	85-92%	< 30% (Target); Major side products

Experimental Evidence: Spectroscopic Markers

The success of the Negishi coupling is confirmed by the presence of distinct NMR signals from both the "Pentenoxy" tail and the "Benzoate" head in the final product.

Table 1: Diagnostic

H NMR Shifts (400 MHz, CDCl₃)

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Moiety	Proton Assignment	Starting Bromide (ppm)	Zn-Coupled Product (ppm)	Mg-Side Product (ppm)
Alkene	Terminal =CH	5.05 (m)	5.04 (m)	5.04 (m)
Alkene	Internal -CH=	5.85 (ddt)	5.86 (ddt)	5.85 (ddt)
Ether	-O-CH -	3.95 (t)	4.02 (t)	3.98 (t)
Aromatic	Ortho to Linkage	7.10 (m)	7.55 (d) (Biaryl shift)	Complex Multiplet
Ester	-COOCH CH	N/A	4.40 (q) (Intact)	Missing (Attacked)
Alcohol	-C(OH)-	N/A	Absent	~2.5 (Broad singlet)

Analysis:

- Green Flag (Zn Route): The quartet at 4.40 ppm confirms the ester remains intact. The downfield shift of the aromatic protons (7.10 ppm) confirms biaryl formation.
- Red Flag (Mg Route): Loss of the ester quartet and appearance of broad alcohol signals indicate the Grignard reagent attacked the ester group of the electrophile.

Detailed Experimental Protocols

A. Preparation of 3-(4-Penten-1-oxy)phenylzinc Bromide

This protocol utilizes the Knochel method (Zn dust + LiCl) for high activity and ease of use [1].

- Activation:

- In a flame-dried Schlenk flask under Argon, suspend Zinc dust (1.5 equiv) and LiCl (1.5 equiv) in anhydrous THF.
- Activate with 5 mol% TMSCl and 2 mol% 1,2-dibromoethane. Reflux for 10 mins, then cool to RT.
- Insertion:
 - Add 3-(4-penten-1-oxo)bromobenzene (1.0 equiv) neat or as a 1M solution in THF.
 - Stir at 25°C for 2-4 hours.
 - Monitoring: Aliquot quenched with Iodine () in THF.[1][2] GC-MS or NMR should show conversion of the bromide to the iodide (iodolysis product).
- Titration:
 - Titrate the supernatant using Iodine () to determine exact molarity (typically 0.6 - 0.8 M).

B. Negishi Cross-Coupling[8]

- Catalyst Prep: In a separate flask, mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in THF. Stir for 5 mins to generate the active catalyst species.
- Coupling:
 - Add the electrophile (Ethyl 4-iodobenzoate, 0.9 equiv) to the catalyst solution.
 - Add the prepared Organozinc solution (1.0 equiv) dropwise via syringe.[2]
- Reaction: Stir at RT for 2-6 hours. Monitor by TLC (UV visualization).[3]
- Workup: Quench with sat. NH₄Cl

Cl, extract with EtOAc, dry over MgSO

References

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